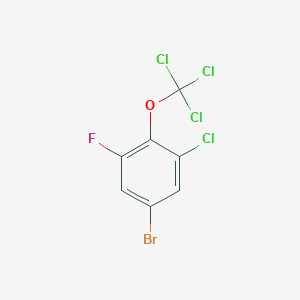
5-Bromo-1-chloro-3-fluoro-2-(trichloromethoxy)benzene
Übersicht
Beschreibung
5-Bromo-1-chloro-3-fluoro-2-(trichloromethoxy)benzene, or 5-BrCF3TCB, is an organofluorine compound that has been studied for its potential applications in scientific research and lab experiments. 5-BrCF3TCB is an important precursor for the synthesis of other compounds and has a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 5-BrCF3TCB is not yet fully understood. However, it is believed that the compound interacts with enzymes and proteins in the cell, leading to changes in their structure and function. It is also believed to interact with other molecules, such as DNA and RNA, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BrCF3TCB are not yet fully understood. However, some studies have suggested that the compound can inhibit the activity of certain enzymes, including cyclooxygenase-2, lipoxygenase, and phospholipase A2. In addition, 5-BrCF3TCB has been shown to inhibit the growth of certain cancer cells, such as breast cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-BrCF3TCB has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a wide range of applications. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water and can be difficult to handle. In addition, it is toxic and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for research on 5-BrCF3TCB. These include further investigation into the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of pharmaceuticals and agrochemicals. In addition, further research could be done to explore the mechanism of action of 5-BrCF3TCB and to develop more efficient methods for its synthesis. Finally, further research could be done to explore the potential use of 5-BrCF3TCB in the synthesis of polymers-based materials.
Wissenschaftliche Forschungsanwendungen
5-BrCF3TCB is an important precursor for the synthesis of other compounds, such as 5-bromo-3-fluoro-2-(trifluoromethoxy)benzene (5-BrFF3TCB) and 5-bromo-1-chloro-2-(trifluoromethoxy)benzene (5-BrCF2FF3TCB). These compounds are used in the synthesis of pharmaceuticals, agrochemicals, and other organofluorine compounds. 5-BrCF3TCB has also been used in the synthesis of polymers-based materials, such as poly(methyl methacrylate) and poly(vinyl chloride).
Eigenschaften
IUPAC Name |
5-bromo-1-chloro-3-fluoro-2-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl4FO/c8-3-1-4(9)6(5(13)2-3)14-7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSDCBNZXHVOEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(Cl)(Cl)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl4FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1403757.png)
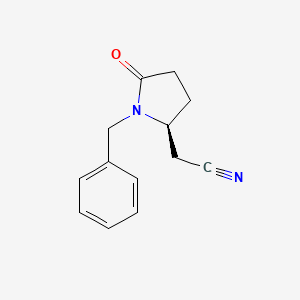
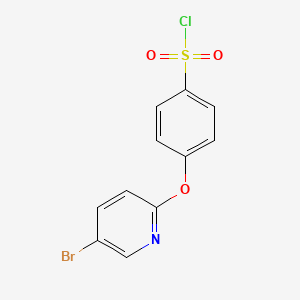
![2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine](/img/structure/B1403764.png)

![7-Oxa-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1403768.png)
![6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1403769.png)
![tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B1403770.png)
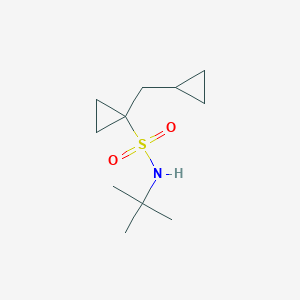
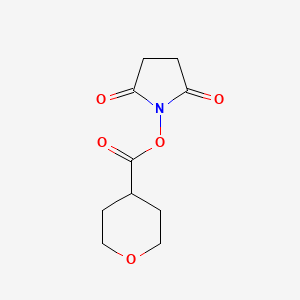
![tert-Butyl 3-[1-methyl-3-(4-benzyl-2-oxo-1,3-oxazol-idin-3-yl)-3-oxopropyl]indole-1-carboxylate](/img/structure/B1403774.png)
